N-(5-chloro-2-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-methoxyphenyl group, an indole moiety, and a thioacetamide linkage. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Thioacetamide Group: The indole derivative can be reacted with a thioacetamide reagent under appropriate conditions to introduce the thioacetamide group.
Attachment of the Chloro-Methoxyphenyl Group: The final step involves coupling the chloro-methoxyphenyl group to the thioacetamide-indole intermediate using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications based on its biological activity.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-((1H-indol-3-yl)thio)acetamide: Lacks the 2-methylbenzyl group.
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)propionamide: Has a propionamide group instead of acetamide.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-17-7-3-4-8-18(17)14-28-15-24(20-9-5-6-10-22(20)28)31-16-25(29)27-21-13-19(26)11-12-23(21)30-2/h3-13,15H,14,16H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEZVQZCRWFADD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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